Ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate
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Overview
Description
Ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique scaffold that is of interest in various fields of chemistry and biology. This compound is known for its potential biological activities and is used in scientific research for its diverse applications.
Preparation Methods
The synthesis of ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate in dimethyl sulfoxide, to achieve the desired pyrrolo[1,2-a]pyrazine structure.
Chemical Reactions Analysis
Ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: The compound is used in the development of new materials and in various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate is unique due to its specific structure, which combines a pyrrole ring with a pyrazine ring. Similar compounds include:
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: This compound has a similar pyrrolo[1,2-a]pyrazine scaffold but with different substituents.
Pyrrolopyrazine derivatives: These compounds share the pyrrolo[1,2-a]pyrazine core structure and exhibit various biological activities.
This compound stands out due to its specific chlorine and ethyl ester substituents, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-5-13-6-4-12-9(11)8(7)13/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMREHKFBGKPOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC=CN2C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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